4-Amino-1,3,5-trimethylpyrazole hydrochloride
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Description
4-Amino-1,3,5-trimethylpyrazole hydrochloride is a member of pyrazoles . It is a chemical compound with the linear formula C6H12ClN3 .
Synthesis Analysis
The synthesis of this compound is achieved via a three-step sequence from methyl hydrazine and technical grade acetaldehyde dimethylacetal .Molecular Structure Analysis
The molecular formula of this compound is C6H12ClN3 . The molecular weight is 125.175 g/mol .Chemical Reactions Analysis
Amino-Pyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .Physical And Chemical Properties Analysis
The melting point of this compound is 96 °C and the boiling point is 236℃ . The density is 1.13 .Scientific Research Applications
Chemical Structure and Tautomerism
The study of the structure of pyrazole derivatives, including 4-amino-1,3,5-trimethylpyrazole, reveals insights into tautomerism and protonation behaviors. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride exhibit a mixture of amino/nitroso tautomers rather than the anticipated imino/oxime forms. This structural characterization, including NH...O=N hydrogen bonding, provides foundational knowledge for further chemical and pharmaceutical research (Holschbach et al., 2003).
Antinociceptive and Antimicrobial Activities
The derivatives of 4-amino-1,3,5-trimethylpyrazole have been investigated for their potential antinociceptive and antimicrobial properties. Research into N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives highlights significant antinociceptive activity, comparable to morphine in some cases, suggesting potential for pain management applications. However, these compounds displayed weak antimicrobial activity, indicating a selective efficacy that could be targeted in further drug development (Koçyiğit-Kaymakçıoğlu et al., 2008).
Corrosion Inhibition
Pyrazole derivatives, including those related to 4-amino-1,3,5-trimethylpyrazole, have been evaluated for their corrosion inhibition capabilities, particularly for mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation. The inhibition efficiency of certain pyrazole compounds has been observed to reach up to 98%, demonstrating their potential as effective corrosion inhibitors and highlighting the versatility of pyrazole derivatives in industrial applications (Bentiss et al., 2009).
Electrosynthesis Applications
The electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid from 4-formylpyrazoles, including those related to 4-amino-1,3,5-trimethylpyrazole, demonstrates the compound's utility in synthetic chemistry. This method offers a green, efficient pathway for synthesizing pyrazole-derived carboxylic acids, essential intermediates in pharmaceutical and agrochemical product development, showcasing the compound's role in facilitating environmentally friendly chemical syntheses (Lyalin & Petrosyan, 2005).
properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-4-6(7)5(2)9(3)8-4;/h7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDZIPBMAPGNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662974 |
Source
|
Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185303-62-1 |
Source
|
Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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